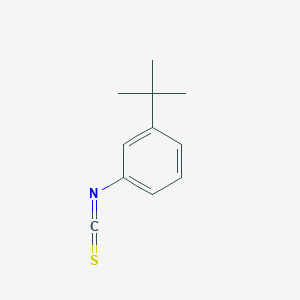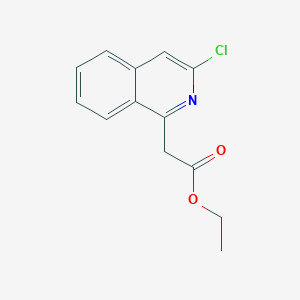
(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester
概要
説明
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry reactions. For instance, esterification is a common method for forming esters . Acid chlorides can react with alcohols to yield an ester and hydrochloric acid .Chemical Reactions Analysis
The chemical reactions involving a compound like this could be studied using various techniques. Quantum chemical calculations can provide insights into the reaction dynamics .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques. For example, the solubility, density, and reactivity of the compound can be determined experimentally .科学的研究の応用
Chlorogenic Acid: A Pharmacological Review
Chlorogenic acid, while different, is a phenolic compound with numerous therapeutic roles, such as antioxidant, anti-inflammatory, and neuroprotective activities. It's speculated to regulate lipid and glucose metabolism, potentially offering treatment avenues for diseases like cardiovascular disease and diabetes. This highlights the importance of phenolic compounds in medical research, suggesting areas where related compounds like "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" might be explored (Naveed et al., 2018).
Ethyl Acetate in Process Intensification
Ethyl acetate, a solvent widely used in various industrial processes, is studied for its production through process intensification techniques. This review illustrates the importance of understanding chemical processes and their optimization for efficient solvent production, relevant to the chemical synthesis and application of compounds like "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" (Patil & Gnanasundaram, 2020).
Isoquinoline Derivatives in Therapeutics
Isoquinoline derivatives, a class of compounds related to "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester," are significant in drug discovery due to their broad spectrum of biological activities. This review on isoquinoline derivatives underlines their importance in developing new pharmacotherapeutic applications, suggesting potential research directions for related compounds (Danao et al., 2021).
Nucleic Acid-Binding Isoquinoline Alkaloids
This research focuses on isoquinoline alkaloids that bind to nucleic acids, a property that could be pertinent to "(3-Chloro-isoquinolin-1-yl)-acetic acid ethyl ester" if it shares similar characteristics. Such interactions are crucial for designing new drugs targeting nucleic acids, providing a template for investigating the compound's potential interactions with biological macromolecules (Basu & Kumar, 2018).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
ethyl 2-(3-chloroisoquinolin-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2/c1-2-17-13(16)8-11-10-6-4-3-5-9(10)7-12(14)15-11/h3-7H,2,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLOJIDTEWMKKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CC2=CC=CC=C21)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Chloroisoquinolin-1-yl)acetic acid ethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Benzenemethanol, alpha-[(1R)-1-aminoethyl]-3-hydroxy-, (alphaS)-](/img/structure/B3146879.png)


![4-Chloro-6-methyl-5-(4-methylphenyl)thieno[2,3-d]pyrimidine](/img/structure/B3146891.png)
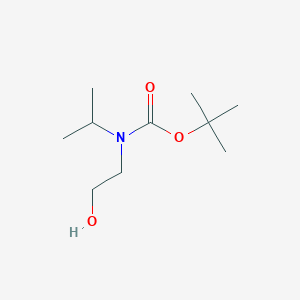

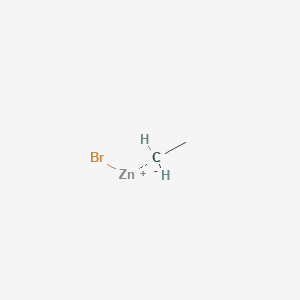

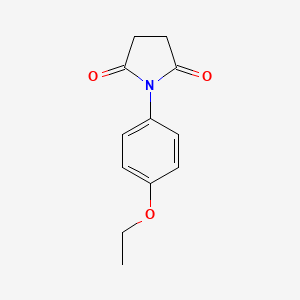

![2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetic acid](/img/structure/B3146936.png)
